REACTION_CXSMILES
|
[C:1]([C:9]1[CH:23]=[CH:22][C:12]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(C(C)=O)C(C)C.[CH2:31]([Cl:38])[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>C1CCCCC1>[CH3:6][C:5]([CH2:4][C:1]([C:9]1[CH:23]=[CH:22][C:12]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N+:19]([CH2:31][C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)([CH3:21])[CH3:20])=[CH:11][CH:10]=1)([CH3:2])[CH3:3])([CH3:8])[CH3:7].[Cl-:38] |f:4.5|
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(OCCOCCN(C)C)C=C1
|
Name
|
|
Quantity
|
100.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
126.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
168.2 g
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
156.8 g of a white solid was collected
|
Type
|
CUSTOM
|
Details
|
was from 159.0 to 162.0° C
|
Type
|
CUSTOM
|
Details
|
that obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:9]1[CH:23]=[CH:22][C:12]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N:19]([CH3:21])[CH3:20])=[CH:11][CH:10]=1)([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(C(C)=O)C(C)C.[CH2:31]([Cl:38])[C:32]1[CH:37]=[CH:36][CH:35]=[CH:34][CH:33]=1>C1CCCCC1>[CH3:6][C:5]([CH2:4][C:1]([C:9]1[CH:23]=[CH:22][C:12]([O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][N+:19]([CH2:31][C:32]2[CH:33]=[CH:34][CH:35]=[CH:36][CH:37]=2)([CH3:21])[CH3:20])=[CH:11][CH:10]=1)([CH3:2])[CH3:3])([CH3:8])[CH3:7].[Cl-:38] |f:4.5|
|
Name
|
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)C1=CC=C(OCCOCCN(C)C)C=C1
|
Name
|
|
Quantity
|
100.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
126.6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
168.2 g
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
156.8 g of a white solid was collected
|
Type
|
CUSTOM
|
Details
|
was from 159.0 to 162.0° C
|
Type
|
CUSTOM
|
Details
|
that obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |